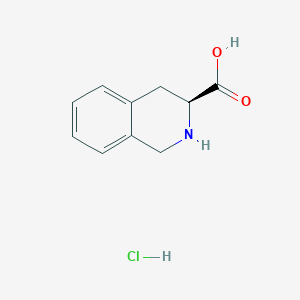

(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Description

Chemical Identity and Nomenclature

This compound represents a specific stereoisomeric form of tetrahydroisoquinoline-3-carboxylic acid in its hydrochloride salt form. The compound is systematically identified through multiple Chemical Abstracts Service numbers, with the free base form designated as 74163-81-8 and the hydrochloride salt form as 77497-95-1. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, reflecting the absolute stereochemical configuration at the third carbon position.

The compound exhibits a complex nomenclatural profile with numerous synonyms reflecting its diverse applications and historical development. Common alternative designations include L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, reflecting the L-configuration convention used in amino acid chemistry. Additional nomenclature variants encompass Tic-OH, (S)-TIC, L-TIC HCL, and the pharmaceutical designation Quinapril Hydrochloride Impurity A, highlighting its significance in pharmaceutical analysis. The European Pharmacopoeia designation as Quinapril EP Impurity A further establishes its regulatory importance in drug quality assessment.

Table 1: Chemical Identifiers for this compound

The stereochemical designation (S) reflects the absolute configuration according to the Cahn-Ingold-Prelog priority rules, distinguishing this enantiomer from its (R)-counterpart. This stereochemical specificity is crucial for biological activity and pharmaceutical applications, as enantiomers often exhibit significantly different pharmacological profiles and synthetic utility.

Historical Context in Alkaloid Research

The development of this compound must be understood within the broader historical context of isoquinoline alkaloid research, which has spanned over two centuries of scientific investigation. Isoquinoline alkaloids represent one of the most extensively studied classes of natural products, with research beginning in the early 19th century when morphine was first isolated from opium poppies. This initial discovery established the foundation for systematic investigation of nitrogen-containing heterocyclic compounds derived from plant sources.

The historical significance of isoquinoline alkaloids extends beyond mere academic interest, as these compounds have provided numerous therapeutic agents that have revolutionized medical practice. The isolation of morphine marked the beginning of modern alkaloid chemistry and established isoquinoline derivatives as a privileged scaffold for drug development. Subsequent discoveries included berberine, codeine, and galanthamine, each contributing to our understanding of structure-activity relationships within this chemical family. The tetrahydroisoquinoline subclass emerged as particularly important due to its occurrence in both natural products and synthetic pharmaceuticals.

Table 2: Historical Milestones in Isoquinoline Alkaloid Research

The Pictet-Spengler reaction, discovered in 1911 by Amé Pictet and Theodor Spengler, provided the first general synthetic route to tetrahydroisoquinoline derivatives. This reaction involves the condensation of β-arylethylamines with aldehydes or ketones under acidic conditions, followed by cyclization to form the characteristic tetrahydroisoquinoline ring system. The original Pictet-Spengler reaction utilized phenethylamine and dimethoxymethane with hydrochloric acid catalysis to produce tetrahydroisoquinoline products. This synthetic methodology became instrumental in accessing both natural product targets and novel pharmaceutical intermediates.

Modern alkaloid research has expanded dramatically, with comprehensive reviews documenting over 400 biologically active isoquinoline alkaloids identified between 2014 and 2018 alone. This recent surge in discovery reflects advances in analytical techniques, metabolomics approaches, and synthetic methodologies that have enhanced our ability to isolate, characterize, and synthesize complex alkaloid structures. The continued interest in isoquinoline alkaloids stems from their diverse biological activities, including antitumor, antimicrobial, antiviral, and neuroprotective properties.

Position Within Tetrahydroisoquinoline Derivatives

This compound occupies a distinctive position within the extensive family of tetrahydroisoquinoline derivatives, serving as both a structural motif found in natural products and a synthetic intermediate of considerable pharmaceutical importance. Tetrahydroisoquinoline itself, designated as TIQ or THIQ, represents a conformationally restrained analog of β-phenethylamine and amphetamine, classified chemically as AMPH-CR. The parent tetrahydroisoquinoline structure is characterized as a colorless viscous liquid that exhibits miscibility with most organic solvents and serves as the foundational scaffold for numerous bioactive compounds.

The tetrahydroisoquinoline framework is encountered throughout nature, particularly in alkaloids derived from plant families including Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae. Within this context, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid represents a functionalized derivative that incorporates a carboxylic acid group at the 3-position, introducing additional sites for chemical modification and biological interaction. The stereochemical specification of the (S)-configuration adds another layer of complexity and selectivity to the molecular framework.

Table 3: Classification of Tetrahydroisoquinoline Derivatives

| Derivative Type | Key Structural Features | Representative Examples | Biological Significance |

|---|---|---|---|

| Simple Tetrahydroisoquinolines | Basic THIQ scaffold | Tetrahydroisoquinoline | Neurotransmitter analogs |

| Carboxylated Derivatives | THIQ + carboxylic acid | (S)-THIQ-3-carboxylic acid | Pharmaceutical intermediates |

| Benzylisoquinolines | THIQ + benzyl substitution | Papaverine precursors | Analgesic activity |

| Hydroxylated Forms | THIQ + hydroxyl groups | 7-Hydroxy derivatives | Enhanced polarity |

| Alkaloid Natural Products | Complex substitution patterns | Morphine, Codeine | Therapeutic agents |

The pharmaceutical significance of this compound is particularly evident in its designation as Quinapril Hydrochloride Impurity A, reflecting its occurrence as a process-related impurity in the synthesis of quinapril, an angiotensin-converting enzyme inhibitor. This pharmaceutical connection demonstrates the compound's relevance in drug manufacturing and quality control, where precise identification and quantification of related substances is essential for regulatory compliance.

The synthetic accessibility of tetrahydroisoquinoline derivatives through the Pictet-Spengler reaction has made this chemical class particularly attractive for medicinal chemistry applications. The reaction mechanism involves nucleophilic aromatic cyclization, with electron-rich aromatic systems such as indole and pyrrole providing high yields under mild conditions, while less nucleophilic systems require more stringent reaction parameters. The (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative can be accessed through this methodology using appropriately substituted starting materials.

Contemporary research has established tetrahydroisoquinoline derivatives as privileged scaffolds in drug discovery, with applications spanning multiple therapeutic areas. The conformational constraints imposed by the bicyclic system provide enhanced selectivity compared to acyclic analogs, while the various substitution patterns available on the tetrahydroisoquinoline core allow for fine-tuning of pharmacological properties. The carboxylic acid functionality in (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid provides additional opportunities for prodrug design, salt formation, and covalent modification strategies.

Recent advances in synthetic methodology have expanded access to enantiopure tetrahydroisoquinoline derivatives, with asymmetric variants of the Pictet-Spengler reaction enabling direct synthesis of compounds like (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with high stereochemical purity. These developments have enhanced the compound's utility as a chiral building block for pharmaceutical synthesis and have contributed to its recognition as a valuable synthetic intermediate in medicinal chemistry research.

Properties

IUPAC Name |

(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHCFPUEIDRTMR-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77497-95-1 | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

b. Solid-Phase Synthesis

- BOC-protected tetrahydroisoquinoline carboxylic acids are immobilized on resin, enabling combinatorial library generation.

- After cleavage, the free acid is converted to the hydrochloride salt.

Comparative Analysis of Methods

Critical Reaction Parameters

- Temperature : Optimal cyclization occurs at 50–80°C for Pictet-Spengler reactions.

- Acid choice : Sulfuric or hydrobromic acid avoids mutagenic byproducts but requires post-synthesis HCl treatment for salt formation.

- Workup : Neutralization with NH₄OH or K₂CO₃ followed by HCl acidification ensures high-purity hydrochloride isolation.

Chemical Reactions Analysis

Types of Reactions

(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have significant biological activities.

Scientific Research Applications

Pharmaceutical Synthesis

(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid serves as an essential intermediate in the synthesis of several pharmaceutical agents. Its structural features allow it to be incorporated into various drug formulations:

- Antihypertensive Drugs : This compound is a crucial component in the synthesis of quinapril, an antihypertensive medication used to treat high blood pressure by inhibiting the angiotensin-converting enzyme (ACE) .

- Dopaminergic Agents : Derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been explored for their potential in treating dopaminergic nerve diseases such as Parkinson's disease. These derivatives can enhance dopaminergic activity and improve therapeutic outcomes .

The biological significance of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid extends beyond its role as a synthetic intermediate:

- CXCR4 Antagonists : Research has indicated that this compound can be utilized to synthesize small molecule antagonists targeting the chemokine receptor CXCR4. Such antagonists have potential applications in treating HIV and other diseases by inhibiting viral entry into host cells .

- PPARγ Agonists : A novel series of derivatives derived from this compound has been synthesized and evaluated for their activity as PPARγ agonists. These compounds may play a role in metabolic regulation and have implications for diabetes treatment .

Synthetic Methods

Various synthetic strategies have been developed to produce (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with high efficiency and selectivity:

| Method | Description | Yield/Selectivity |

|---|---|---|

| Pictet-Spengler Reaction | A classical method for synthesizing tetrahydroisoquinolines using tryptophan derivatives. | Moderate |

| Enzymatic Methods | Utilization of D-amino acid oxidase for oxidative dehydrogenation to achieve high stereoselectivity. | ee > 99% |

| Diels-Alder Reaction | A cycloaddition reaction that can generate complex structures involving this compound. | Variable |

These methods highlight the versatility of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in synthetic organic chemistry.

Case Study 1: Synthesis of CXCR4 Antagonists

A study focused on synthesizing CXCR4 antagonists using (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a precursor demonstrated significant antiviral activity against HIV. The synthesized compounds showed promising results in inhibiting viral replication in vitro .

Case Study 2: Development of PPARγ Agonists

Another research project involved the synthesis of PPARγ agonists from derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The resulting compounds exhibited enhanced insulin sensitivity and glucose uptake in cellular models .

Mechanism of Action

The mechanism of action of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors in the body, modulating their activity.

Pathways: It can influence various biochemical pathways, including those involved in neurotransmission and cell signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Variations

The pharmacological and physicochemical properties of THIQ derivatives depend on substituent positions , stereochemistry , and functional groups . Below is a comparative analysis:

Table 1: Structural and Stereochemical Comparison

Physicochemical Properties

Table 2: Physicochemical Data

Pharmacological Relevance

- Quinapril Hydrochloride : The (3S)-configured THIQ-3-COOH moiety is critical for ACE inhibition. Impurities like (3R)-isomers or positional analogs (e.g., C1-COOH) are pharmacologically inactive and monitored as impurities .

- Enantiomeric Purity : (R)-THIQ-3-COOH·HCl is a process-related impurity in quinapril synthesis, requiring strict stereochemical control .

Biological Activity

(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of Biological Activity

-

Anticancer Properties :

Research indicates that THIQ derivatives exhibit potent anticancer activity. A study demonstrated that a series of substituted THIQ-3-carboxylic acid derivatives displayed significant binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in regulating apoptosis in cancer cells. The lead compound showed a Ki value of 5.2 µM against Bcl-2 and induced apoptosis in Jurkat cells through caspase-3 activation . -

Neuroprotective Effects :

THIQ compounds have been investigated for their neuroprotective properties, particularly in the context of dopaminergic nerve diseases such as Parkinson's disease. The compound has been shown to modulate pathways involved in neuroinflammation and may help in mitigating the effects of neurodegenerative disorders . -

Anti-inflammatory Activity :

THIQ derivatives have demonstrated anti-inflammatory effects by inhibiting the IL-6/JAK2/STAT3 signaling pathway, which is often activated in various cancers and inflammatory conditions. A specific study showed that treatment with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid significantly reduced IL-6 levels and downregulated JAK2 and STAT3 phosphorylation in a colorectal cancer model .

Structure-Activity Relationship (SAR)

The biological activity of THIQ compounds is closely related to their chemical structure. Variations in substituents on the isoquinoline core can significantly affect their pharmacological profiles. For example:

| Compound | Structure | Activity |

|---|---|---|

| Compound 1 | Basic THIQ structure | Moderate anticancer activity |

| Compound 2 | 6,7-Dimethoxy substitution | Enhanced apoptosis induction |

| Compound 3 | Hydroxyl substitutions | Improved anti-inflammatory effects |

This table summarizes how structural modifications impact the efficacy of THIQ derivatives.

Case Studies

-

Colorectal Cancer Model :

In a study involving albino Wistar rats with dimethylhydrazine-induced colorectal carcinoma, administration of 6,7-dimethoxy-THIQ at doses of 10 and 25 mg/kg for 15 days resulted in significant reductions in tumor incidence and size. Histopathological evaluations revealed protective effects against carcinogenesis, corroborated by ELISA results showing decreased inflammatory markers like IL-6 . -

Parkinson's Disease :

Another investigation highlighted the potential of THIQ derivatives as therapeutic agents for Parkinson's disease. The compounds were found to enhance dopaminergic signaling pathways and reduce neuroinflammation, suggesting a dual mechanism of action that could be beneficial for patients with neurodegenerative disorders .

The mechanisms underlying the biological activities of (S)-THIQ involve several pathways:

- Apoptotic Pathways : Inhibition of anti-apoptotic proteins like Bcl-2 leads to increased apoptosis in cancer cells.

- Inflammatory Pathways : Modulating cytokine levels (e.g., IL-6) and signaling pathways (JAK2/STAT3) reduces inflammation and tumor progression.

- Neuroprotective Mechanisms : Enhancing dopaminergic signaling while reducing oxidative stress contributes to neuroprotection.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The compound is synthesized via coupling reactions using Boc-protected intermediates. For example, Boc-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is coupled with amines (e.g., amine 21) using DCC/HOBt activation, followed by HCl-mediated deprotection in methanol to yield the hydrochloride salt . Stereochemical control is achieved by using enantiomerically pure starting materials (e.g., Boc-(R)- or Boc-(S)-isomers) and optimizing reaction temperatures to minimize racemization. Recrystallization from aqueous methanol (80%) further enhances purity .

Q. How is the purity of this compound validated in pharmaceutical research?

- Methodological Answer : Purity is assessed using pharmacopeial standards (e.g., USP), which require ≥99.0% purity by HPLC with UV detection at 210–220 nm. Chiral columns (e.g., Chiralpak AD-H) are employed to confirm enantiomeric excess (>98%) . Impurity profiling identifies byproducts such as diastereomers or deprotected intermediates, quantified against reference standards like Quinapril Impurity G/H .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in pharmacological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies in activity (e.g., κ-opioid receptor antagonism vs. ACE inhibition) arise from structural modifications. For example, fluorination at position 7 enhances receptor selectivity but reduces solubility . To resolve contradictions, researchers use:

- Dose-response assays : Compare IC50 values across cell lines (e.g., HEK-293 vs. CHO-K1).

- Molecular docking : Validate binding modes to receptors like κ-opioid or ACE .

- Table : Comparative Activity of Derivatives

| Derivative | Substituent | IC50 (κ-opioid) | IC50 (ACE) |

|---|---|---|---|

| 11 | 7-Fluoro | 12 nM | >10 µM |

| Quinapril | Ethoxycarbonyl | >10 µM | 1.2 nM |

Q. How does the stereochemistry of the tetrahydroisoquinoline core influence catalytic efficiency in asymmetric organocatalysis?

- Methodological Answer : The (S)-configuration enables hydrogen-bonding interactions with substrates in aldol reactions. For example, N-substituted carboxamides derived from this compound achieve >90% enantiomeric excess (ee) in asymmetric aldol reactions. Key parameters include:

- Solvent polarity : DMSO enhances transition-state stabilization .

- Substituent effects : Bulky groups (e.g., benzyl) improve stereoselectivity but reduce reaction rates .

- Table : Catalytic Performance in Aldol Reactions

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| Benzylamide | 92 | 78 |

| Methyl ester | 85 | 82 |

Q. What analytical challenges arise in characterizing degradation products of this compound under acidic conditions?

- Methodological Answer : Acidic hydrolysis (e.g., 0.1 M HCl, 40°C) generates degradants like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (free base) or diketopiperazines. Challenges include:

- Detection : LC-MS/MS with ESI+ ionization identifies low-abundance degradants .

- Differentiation : NMR (1H/13C) distinguishes regioisomers via coupling constants (e.g., J = 8.2 Hz for cis vs. 6.5 Hz for trans) .

Methodological Considerations

Q. How are synthetic byproducts like diastereomers or N-alkylated impurities controlled during scale-up?

- Answer : Process optimization includes:

- Temperature control : Maintain ≤0°C during coupling to suppress racemization .

- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to isolate diastereomers .

- Quality by Design (QbD) : Design space experiments correlate pH and reaction time with impurity levels .

Q. What role does this compound play in the synthesis of ACE inhibitors like Quinapril?

- Answer : It serves as a chiral building block. The tert-butyl ester of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid reacts with (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester to form Quinapril tert-butyl ester. Acid hydrolysis (HCl/MeOH) yields Quinapril hydrochloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.